molecular formula C17H12ClF2N3OS B2642213 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide CAS No. 851078-97-2

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide

Cat. No. B2642213
CAS RN: 851078-97-2
M. Wt: 379.81
InChI Key: PVQUODSDDWVNMU-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C17H13ClFN3OS . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a sulfanyl group and a difluorophenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 361.0451891 g/mol . The topological polar surface area of the compound is 72.2 Ų .

Scientific Research Applications

Antibacterial and Anti-Enzymatic Potential

A study synthesized a series of N-substituted derivatives including compounds related to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide. These compounds exhibited antibacterial and anti-enzymatic potential, supported by hemolytic activity evaluations. Particularly, specific compounds demonstrated good inhibition against gram-negative bacterial strains and low potential against the lipoxygenase (LOX) enzyme, indicating their potential as antimicrobial agents (Nafeesa et al., 2017).

Potential as Histamine H3 Receptor Antagonists

Another study explored derivatives similar to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide, particularly focusing on 4-chlorophenylmethanesulfonamide and sulfamide derivatives. These were found to be potent and selective histamine H3 receptor antagonists, which could have implications in treating neurological and inflammatory disorders (Tozer et al., 1999).

Antibacterial, Hemolytic, and Thrombolytic Activity

Research on 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives, which are structurally related to the compound , revealed that these compounds have significant antibacterial, hemolytic, and thrombolytic activities. One specific compound showed notable efficacy against bacterial strains and low toxicity, suggesting potential for cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).

Antibacterial Potential and Enzyme Inhibition

A study on N-substituted derivatives similar to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide demonstrated that these compounds have potent antibacterial activity against both gram-negative and gram-positive bacteria. They also showed moderate inhibition of the α-chymotrypsin enzyme. This suggests their potential use in antimicrobial therapies (Siddiqui et al., 2014).

Potential as Radioligands in Clinical PET Studies

In a related study, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand and structurally similar to the compound , was labeled with 18F for clinical PET (Positron Emission Tomography) studies. This indicates its potential application in imaging histamine H3 receptors, which could have significant implications in neurological research (Iwata et al., 2000).

Enzyme Inhibitory Activity

A series of compounds including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, similar to the compound , was synthesized and screened against various enzymes. These compounds were found to be more active against acetylcholinesterase, suggesting potential applications in treating neurological disorders like Alzheimer's disease (Rehman et al., 2013).

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N3OS/c18-11-2-1-3-13(8-11)23-7-6-21-17(23)25-10-16(24)22-15-5-4-12(19)9-14(15)20/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQUODSDDWVNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide

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